molecular formula C15H12N4O4S2 B2930944 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-32-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2930944
CAS RN: 1114902-32-7
M. Wt: 376.41
InChI Key: OZRWYRHZHFYXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O4S2 and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research into compounds with similar structural components has focused on their potential as inhibitors of specific enzymes or as anticancer and anti-inflammatory agents. For instance, modifications to the benzothiazole ring have been investigated to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, indicating the compound's relevance in cancer research and enzyme inhibition studies (Stec et al., 2011).

Anticancer and Anti-inflammatory Applications

Compounds bearing structural similarities have been synthesized and evaluated for anticancer and anti-inflammatory activities. The exploration of various heterocyclic analogues demonstrates the compound's potential in contributing to new therapeutic approaches against cancer and inflammation (Ghule et al., 2013).

Enzyme Inhibition for Therapeutic Targeting

Further studies have indicated the utility of structurally related compounds as dual inhibitors, targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway and thus in cancer cell proliferation. This highlights the potential for developing therapeutics that can effectively inhibit multiple targets within cancer cells (Gangjee et al., 2008).

Novel Antimicrobial Agents

The exploration of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents indicates the broader antimicrobial research relevance of compounds with this structural framework. Such studies contribute to the ongoing search for new antimicrobial substances in the face of rising antibiotic resistance (Soliman et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c1-24-15-18-13-12(25-15)14(21)19(6-16-13)5-11(20)17-8-2-3-9-10(4-8)23-7-22-9/h2-4,6H,5,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWYRHZHFYXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.